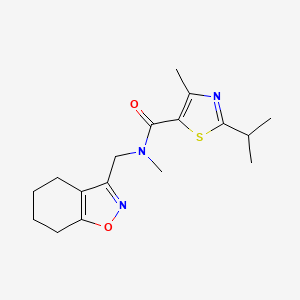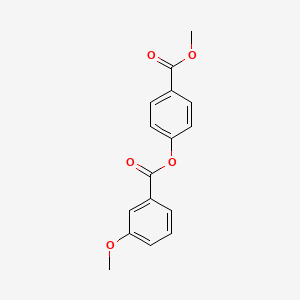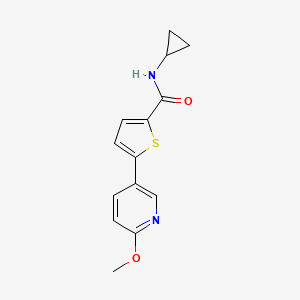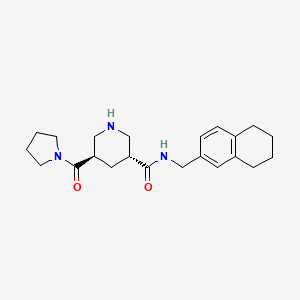![molecular formula C19H28N2O4 B5627118 [(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic approaches to molecules similar to the one often involve complex reactions that allow for the introduction of specific functional groups and structural motifs. For example, the synthesis of complex heterocycles can involve multiple steps, including condensation reactions, ring closure, and functional group transformations. These processes are carefully designed to achieve the desired molecular architecture while maintaining the integrity of sensitive functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol" can be elucidated using a variety of spectroscopic and crystallographic techniques. X-ray diffraction studies provide definitive information about the arrangement of atoms within a crystal lattice, revealing the 3D conformation of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of a molecule is influenced by its functional groups and overall structure. For example, nucleophilic substitution reactions, photoreactions in specific solvents, and interactions with reagents under various conditions can reveal the chemical behavior of the compound. Such reactions are essential for modifying the molecule for potential applications in medicinal chemistry or material science.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline form, can significantly affect its application. These properties are determined by the compound's molecular structure and can be analyzed through experimental measurements and theoretical calculations.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are key to understanding a compound's potential uses. These properties are influenced by the molecule's electronic structure, which can be investigated through spectroscopic methods and computational chemistry techniques.
- Synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles (Prasad et al., 2018).
- Study on atmosphere-dependent photoreactions in methanol (Sugiyama et al., 1982).
- Synthesis and crystal structure analysis of morpholine derivatives and their antitumor activity (Tang & Fu, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-9-17(24-2)3-4-18(14)19(23)21-11-15(16(12-21)13-22)10-20-5-7-25-8-6-20/h3-4,9,15-16,22H,5-8,10-13H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYFMUQQMAQLY-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC(C(C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)


![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)
![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5627094.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5627097.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R*,5R*)-5-[(dimethylamino)methyl]-1-(3-phenoxybenzoyl)piperidin-3-yl]methanol](/img/structure/B5627111.png)
![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)
![N-allyl-3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627139.png)

